![molecular formula C14H10ClN3O2S B6421402 6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide CAS No. 955314-73-5](/img/structure/B6421402.png)
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-Chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (abbreviated as 6-Cl-4-OH-N-(4-Me-1,3-Thz-2-yl)QC) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and has been studied for its role in biochemical and physiological processes.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic and Anti-inflammatory Properties
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This could make them useful in the development of new drugs for conditions like arthritis or other inflammatory diseases.
Antimicrobial and Antifungal Activities
Both thiazole and quinoline derivatives have shown antimicrobial and antifungal activities . They could be used to develop new treatments for various bacterial and fungal infections.
Antiviral Properties
Thiazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Effects
Thiazole compounds have been reported to have diuretic effects . This means they could help increase urine production, potentially aiding in the treatment of conditions like high blood pressure or heart failure.
Anticonvulsant and Neuroprotective Effects
Thiazole derivatives have shown anticonvulsant and neuroprotective effects . They could be used in the development of treatments for neurological conditions like epilepsy or neurodegenerative diseases.
Antitumor or Cytotoxic Properties
Both thiazole and quinoline compounds have demonstrated antitumor or cytotoxic properties . This suggests they could be used in cancer treatments.
Antihypertensive Effects
Quinoline derivatives have been found to have antihypertensive effects . This means they could potentially be used in the treatment of high blood pressure.
Mechanism of Action
Target of Action
The compound “6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide” is likely to interact with multiple targets due to the presence of the indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors , while thiazole derivatives exhibit a wide range of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . Thiazole derivatives, on the other hand, have been reported to exhibit three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The specific mode of action of this compound would depend on its specific targets and the nature of its interactions with these targets.
Biochemical Pathways
Both indole and thiazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities exhibited by indole and thiazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
6-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFRDMHHDHNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide |
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